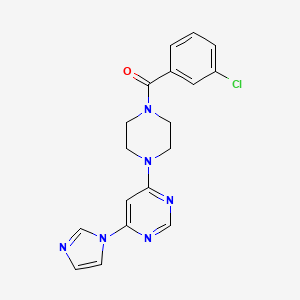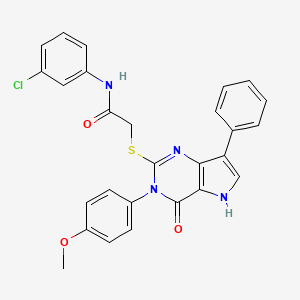
(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . It also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . In another example, the reaction was performed by adding 4-(1H-Imidazol-1-yl)benzaldehyde and 4′-methylacetophenone to a round bottom flask at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds shows that the two cyclopentadienyl rings are almost parallel with dihedral angles of 0.7° . The dihedral angle between the imidazole ring and the pyrimidyl ring is 8.0° .Chemical Reactions Analysis
The pyrimidine halides are very reactive and the direct arylation of halopyrimidine is an alternative approach that does not involve the preparation of specific intermediates . In another example, the furan fragment at the C4-position of LCH-7749944 can form two hydrogen bonding interactions with PAK4 hinge residues .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone, also known as (3-chlorophenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone. Each section focuses on a unique application of this compound.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. The imidazole ring is known for its broad-spectrum antimicrobial activity, effective against various bacterial strains such as E. coli, S. aureus, and B. subtilis . The presence of the piperazine moiety enhances its ability to disrupt bacterial cell walls, making it a potent candidate for developing new antibiotics.
Antifungal Applications
The compound’s imidazole component is also effective against fungal pathogens. It can inhibit the growth of fungi by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes . This makes it a valuable compound in the treatment of fungal infections, particularly those resistant to conventional antifungal agents.
Anticancer Potential
Research has shown that derivatives of imidazole and pyrimidine exhibit anticancer properties. This compound can induce apoptosis in cancer cells by targeting specific cellular pathways . Its ability to inhibit the proliferation of cancer cells makes it a promising candidate for developing new anticancer drugs.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antiviral Activity
Imidazole derivatives are known for their antiviral properties. This compound can inhibit the replication of viruses by targeting viral enzymes and proteins . It has shown effectiveness against a range of viruses, including those causing respiratory and gastrointestinal infections.
Neuroprotective Applications
The compound has potential neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antioxidant Properties
The presence of the imidazole ring contributes to the compound’s antioxidant activity. It can scavenge free radicals and reduce oxidative damage in cells . This property is beneficial in preventing oxidative stress-related diseases and aging.
Antidiabetic Potential
Studies have indicated that imidazole derivatives can improve insulin sensitivity and reduce blood glucose levels . This compound could be explored for its potential in managing diabetes and related metabolic disorders.
These applications highlight the versatility and potential of (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone in various fields of scientific research. Each application leverages the unique chemical properties of the compound, making it a valuable subject for further investigation.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Synthesis and therapeutic potential of imidazole containing compounds Synthesis and biological studies of a novel series of 4- (4- (1 Synthesis of new imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one Synthesis and therapeutic potential of imidazole containing compounds
作用機序
Target of Action
Compounds containing imidazole and pyrimidine moieties have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .
Mode of Action
It is known that imidazole-containing compounds can interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives show significant activity against E. coli .
Biochemical Pathways
For example, some imidazole derivatives have been reported to inhibit phosphodiesterases (PDEs), enzymes that play a vital role in cell function by regulating intracellular levels of cyclic nucleotides .
Pharmacokinetics
Imidazole is known to be a highly soluble compound, which could potentially influence the bioavailability of this compound .
Result of Action
Compounds containing imidazole and pyrimidine moieties have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities, among others .
将来の方向性
The future directions for this compound could involve further exploration of its potential therapeutic uses. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
特性
IUPAC Name |
(3-chlorophenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-3-1-2-14(10-15)18(26)24-8-6-23(7-9-24)16-11-17(22-12-21-16)25-5-4-20-13-25/h1-5,10-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPKTNXZOCBMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)
![2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2496232.png)


![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)
![N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2496237.png)
![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)
![2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2496243.png)


![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)